![molecular formula C32H54O4 B14731480 Didecyl 2-[(3-methylphenyl)methyl]butanedioate CAS No. 5864-89-1](/img/structure/B14731480.png)
Didecyl 2-[(3-methylphenyl)methyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C({28})H({46})O(_{4}). It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 3-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(3-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Butanedioic acid+2Didecyl alcoholAcid catalystDidecyl 2-[(3-methylphenyl)methyl]butanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions
Didecyl 2-[(3-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Applications De Recherche Scientifique
Didecyl 2-[(3-methylphenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various industrial applications.
Mécanisme D'action
The mechanism of action of didecyl 2-[(3-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, 2-[(3-methylphenyl)methyl]-: A similar compound with a different ester group.
Didecyl butanedioate: Lacks the 3-methylphenylmethyl substitution.
Didecyl phthalate: A structurally similar compound with different functional groups.
Uniqueness
Didecyl 2-[(3-methylphenyl)methyl]butanedioate is unique due to the presence of both didecyl and 3-methylphenylmethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial uses.
Propriétés
Numéro CAS |
5864-89-1 |
|---|---|
Formule moléculaire |
C32H54O4 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
didecyl 2-[(3-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-23-35-31(33)27-30(26-29-22-20-21-28(3)25-29)32(34)36-24-19-17-15-13-11-9-7-5-2/h20-22,25,30H,4-19,23-24,26-27H2,1-3H3 |
Clé InChI |
YPGIGEBPEYLFJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(CC1=CC=CC(=C1)C)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


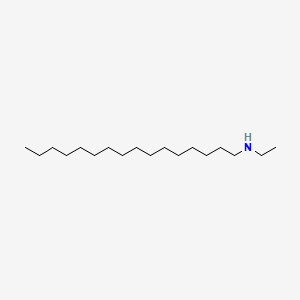
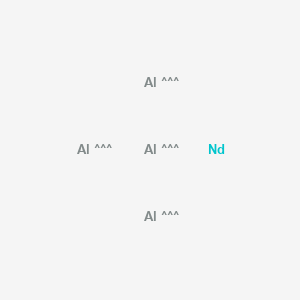


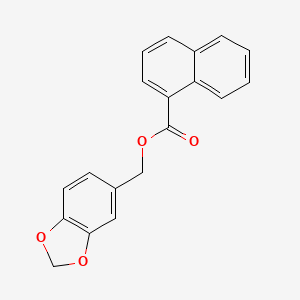


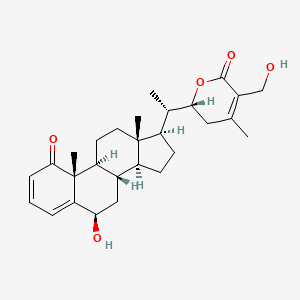

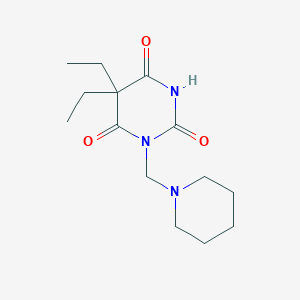
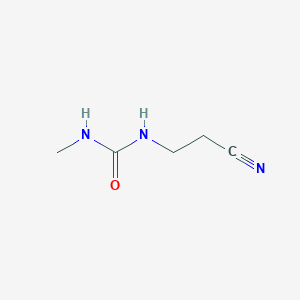
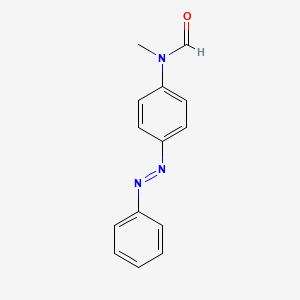
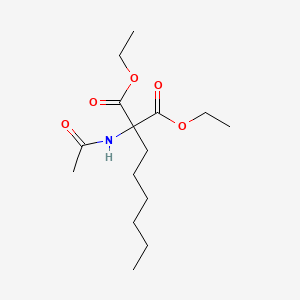
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
